Analgesic Efficacy of Cosamin DS vs. Novel Glucosamine Sulfate/Chondroitin Sulfate Combination: 12-Week Non-Inferiority RCT
In a multicenter, randomized, double-blind trial (NCT00955552), Cosamin DS® (GH/CS) demonstrated comparable analgesic efficacy to a novel fixed-dose combination of glucosamine sulfate/chondroitin sulfate (GS/CS) over 12 weeks in knee OA patients [1]. The primary endpoint showed investigator-evaluated analgesic efficacy of 85.4% (95% CI: 70.1-93.4%) for Cosamin DS® versus 88.9% (95% CI: 75.2-95.8%) for GS/CS [1]. The lower limit of the 90% CI between groups (−8.39%) exceeded the pre-specified non-inferiority margin of −10.00%, formally establishing non-inferiority [1]. Mean pain intensity reduction was significant in both groups (p < 0.001) with no significant difference between treatments [1].
| Evidence Dimension | Analgesic efficacy (investigator-evaluated) |
|---|---|
| Target Compound Data | 85.4% efficacy rate (95% CI: 70.1-93.4%) |
| Comparator Or Baseline | Glucosamine sulfate/chondroitin sulfate (GS/CS): 88.9% (95% CI: 75.2-95.8%) |
| Quantified Difference | Non-inferiority confirmed; 90% CI lower limit −8.39% vs. margin −10.00% |
| Conditions | 12-week RCT; knee OA Kellgren-Lawrence grades 1-3; VAS ≥4 cm; n=100 |
Why This Matters
Procurement decisions requiring a validated GH/CS reference formulation with documented non-inferiority to GS/CS alternatives can rely on this head-to-head efficacy benchmark.
- [1] Lomonte ABV, et al. Multicenter, randomized, double-blind clinical trial to evaluate efficacy and safety of combined glucosamine sulfate and chondroitin sulfate capsules for treating knee osteoarthritis. Adv Rheumatol. 2018;58:42. View Source
